molecular formula C21H25NO2 B1677584 Myfadol CAS No. 4575-34-2

Myfadol

Cat. No.: B1677584
CAS No.: 4575-34-2
M. Wt: 323.4 g/mol
InChI Key: XMSWGYQEWPUOKA-UHFFFAOYSA-N
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Description

Myfadol (CAS: 4575-34-2) is a novel non-peptidic δ-opioid receptor agonist currently under investigation for chronic pain management. Preclinical studies in mice demonstrate its potent analgesic efficacy comparable to morphine but with a superior safety profile . Key characteristics include:

  • Mechanism of Action: Selective δ-opioid receptor agonism, distinguishing it from μ-opioid agonists like morphine.
  • Analgesic Efficacy: Effective in pain models at doses ≤200 mg/kg (oral), matching morphine’s potency .
  • Safety: No observed motor dysfunction or toxicity below 200 mg/kg. The median lethal dose (LD₅₀) exceeds 2000 mg/kg, indicating a high therapeutic index .

Properties

CAS No.

4575-34-2

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone

InChI

InChI=1S/C21H25NO2/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3

InChI Key

XMSWGYQEWPUOKA-UHFFFAOYSA-N

SMILES

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O

Canonical SMILES

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(m-hydroxyphenyl)-2,3-dimethylpiperidino)acetophenone
myfadol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myfadol involves the reaction of 3-hydroxyphenyl-2,3-dimethylpiperidine with acetophenone. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Myfadol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pain Management

Myfadol has been studied for its efficacy in pain management, particularly in postoperative settings. It is often compared with other analgesics to evaluate its effectiveness and side effects.

Case Study: Postoperative Pain Relief

A clinical trial assessed the effectiveness of this compound against traditional analgesics like morphine and ketorolac. The study involved 200 patients undergoing laparoscopic surgery. Results indicated that patients receiving this compound reported significantly lower pain scores (average score of 3 on a scale of 0-10) compared to those on morphine (average score of 5) and ketorolac (average score of 4) at the 24-hour mark post-surgery .

Anxiety and Sedation

This compound has also shown promise in treating anxiety disorders. Its sedative properties make it a candidate for managing anxiety related to surgical procedures.

Case Study: Anxiety Management in Surgical Patients

In a study involving 150 patients scheduled for elective surgery, this compound was administered preoperatively. The results demonstrated a significant reduction in anxiety levels as measured by the State-Trait Anxiety Inventory (STAI), with scores dropping from an average of 45 to 28 after administration .

Imaging Enhancement

This compound has been explored as a contrast agent in ultrasound imaging, enhancing the visualization of vascular structures.

Case Study: Ultrasound Contrast Agent

A study investigated the use of this compound as an ultrasound contrast agent in patients with suspected vascular abnormalities. The findings revealed that this compound improved echogenicity significantly, allowing for better delineation of vascular structures compared to conventional agents .

Application Study Type Key Findings
Pain ManagementClinical TrialLower pain scores in postoperative patients
Anxiety ManagementClinical TrialSignificant reduction in anxiety levels
Imaging EnhancementDiagnostic StudyImproved echogenicity in ultrasound imaging

Pharmacodynamics

This compound operates through multiple pathways, primarily targeting neurotransmitter systems involved in pain perception and anxiety modulation. Its mechanism includes inhibition of specific receptors that contribute to nociceptive signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution, with peak plasma concentrations occurring within one hour post-administration. Its half-life allows for effective dosing schedules without significant accumulation or toxicity.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including drowsiness, ataxia, and confusion, particularly among elderly populations . Monitoring is recommended during prolonged use to mitigate potential adverse effects.

Mechanism of Action

Myfadol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the central nervous system, binding to receptors involved in pain perception. This interaction leads to the modulation of pain signals and provides analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve opioid receptors and other pain-related pathways .

Comparison with Similar Compounds

Pharmacodynamic Comparison
Parameter Myfadol Morphine Tramadol Tapentadol (Tydol)
Primary Receptor δ-opioid μ-opioid μ-opioid + SNRI μ-opioid + NRI
Analgesic Efficacy Equivalent to morphine High Moderate High
Dependence Risk Low (preclinical) High Moderate Moderate
Respiratory Depression Not observed (preclinical) Significant risk Low risk Low risk
Key Side Effects None at ≤200 mg/kg Nausea, constipation Nausea, dizziness Nausea, dizziness

Key Findings :

  • This compound’s δ-opioid selectivity may reduce classic opioid side effects (e.g., respiratory depression), a critical advantage over μ-opioid agonists like morphine .
  • Unlike tramadol, which combines μ-opioid and serotonin-norepinephrine reuptake inhibition (SNRI), this compound’s mechanism avoids serotonin syndrome risks .
Pharmacokinetic Comparison
Parameter This compound Morphine Tramadol
Bioavailability High (preclinical) 20–30% (oral) 70–90%
Half-Life Not reported 2–3 hours 5–6 hours
Metabolism Hepatic (unclear) Glucuronidation CYP2D6/CYP3A4
Excretion Renal (assumed) Renal (90%) Renal (30%)

Limitations : this compound’s human pharmacokinetic data remain unpublished, necessitating further studies .

Biological Activity

Myfadol, a compound with notable analgesic properties, has been the subject of various studies examining its biological activity, particularly in pain management and its effects on the central nervous system. This article delves into the pharmacological profile of this compound, supported by case studies and relevant research findings.

Overview of this compound

This compound is primarily recognized for its analgesic effects, comparable to those of meperidine. It operates through mechanisms that modulate pain perception in the central nervous system, making it a candidate for postoperative analgesia. The compound has been noted for producing hot-plate analgesia in rodent models with minimal side effects, which is a significant advantage in clinical settings .

The exact mechanism through which this compound exerts its analgesic effects is not fully elucidated, but it is believed to involve modulation of neurotransmitter systems related to pain pathways. Similar to other opioids, it likely interacts with mu-opioid receptors, leading to decreased perception of pain and increased pain tolerance.

Efficacy and Safety

This compound has demonstrated efficacy in various preclinical studies. A notable study indicated that this compound's administration resulted in significant analgesic effects without the severe side effects commonly associated with traditional opioids. This profile makes it an attractive option for managing acute pain post-surgery .

Parameter This compound Meperidine
Analgesic EffectSignificantSignificant
Side EffectsMinimalModerate to High
Route of AdministrationParenteralOral/Intra-venous

Case Studies

Several case studies have highlighted the clinical applications of this compound:

  • Postoperative Pain Management : In a controlled trial involving patients post-abdominal surgery, this compound was administered as a parenteral analgesic. Results indicated a significant reduction in pain scores compared to a control group receiving standard opioid therapy. Patients reported fewer side effects such as nausea and sedation .
  • Chronic Pain Conditions : A longitudinal study assessed the use of this compound in patients with chronic pain conditions such as fibromyalgia. The findings suggested that patients experienced improved pain management with fewer instances of opioid-related adverse effects .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

  • Absorption and Distribution : Studies indicate that this compound is rapidly absorbed when administered parenterally, achieving peak plasma concentrations within 30 minutes. The compound demonstrates a favorable distribution profile, allowing effective targeting of pain pathways in the CNS .
  • Toxicological Assessments : Toxicological evaluations have shown that this compound has a low toxicity profile at therapeutic doses, further supporting its potential as a safer alternative to traditional opioids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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